(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid
Description
(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid (CAS 5267-05-0) is a pyrimidine derivative characterized by a 1,6-dihydropyrimidine core with a ketone group at position 6 and an acetic acid substituent at position 5. Its molecular formula is C₆H₇N₃O₃, and it serves as a scaffold for synthesizing pharmacologically active compounds. The compound is synthesized via methods such as nucleophilic substitution or condensation reactions, as seen in analogs like 2-hydrazinyl-4-(1-H-indole-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .
Properties
IUPAC Name |
2-(6-oxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-3-8-6(4)11/h2-3H,1H2,(H,9,10)(H,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEPESYJQWQJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
While comprehensive data tables and well-documented case studies focusing solely on the applications of "(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid" are not available within the provided search results, the search results do offer some information regarding the compound and its related applications.
This compound
- This compound : This compound is identified by the PubChem CID 53277860 .
- (2-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid : This is another form of the compound, available from chemical vendors .
- (2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid : This is yet another form of the compound .
- (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid : This is a related compound with CAS No. 499132-65-9 and a molecular weight of 214.24 .
Scientific Research Applications
- Intermediate in TMC278 Synthesis : A process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile, an intermediate in the synthesis of TMC278 (Rilpivirine), is described in a patent. This involves starting from a 4-oxo-1,6-dihydro-pyrimidinylcarboxylic acid ester .
- Growth Stimulators : (6-Oxo-1-phenyl-1,6-dihydro-pyridazin-3-yloxy)-acetic acid hydrazide derivatives have been explored in the synthesis of new growth stimulators .
Further Considerations
- Traditional Medicines : Research indicates that traditional plant-based medicines are neither standardized nor regulated in South Africa, leading to uncertain dosages of beneficial, hazardous substances, and contaminants .
- Variations in Chemical Composition : Chemical composition and concentration can vary in individual trees, geographically, and seasonally, which indicates plants produce secondary metabolites according to their individual needs .
Mechanism of Action
The mechanism of action of (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit certain enzymes and modulate biological pathways, leading to their therapeutic effects . For example, they can inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structural analogs of (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, highlighting substituent variations and their implications:
Pharmacological Activity
- Anti-inflammatory Effects : Analogs with hydrazone substituents (e.g., 2,6-dichlorobenzylidene) show 71.14% edema inhibition, comparable to diclofenac .
- Antimicrobial Activity : Derivatives with indole and hydrazine groups exhibit MIC values of 12.5 µg/mL against bacterial and fungal strains .
- Prodrug Applications : Ethyl ester derivatives are critical intermediates in manufacturing Proxymetacaine, highlighting their role in drug delivery .
Physicochemical Properties
- pKa and Solubility : The pKa of related pyridazin-3-yl acetic acid analogs is ~3.37, suggesting moderate acidity . Hydrophobic substituents (e.g., cyclohexyl) reduce aqueous solubility but enhance membrane permeability .
- Molecular Weight : Ranges from 168.15 g/mol (simpler derivatives) to 288.30 g/mol (complex substituted variants) .
Biological Activity
(6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, a pyrimidine derivative, has garnered significant attention in recent research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Molecular Formula : C6H6N2O3
CAS Number : 10417-51-7
The compound features a pyrimidine ring with a keto group at position 6 and an acetic acid substituent, which may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of pyrimidine compounds often target enzymes such as cyclooxygenase (COX), impacting inflammatory processes .
- Cellular Pathway Modulation : The compound may interact with cellular signaling pathways that regulate inflammation and cancer growth. Similar compounds have demonstrated the ability to modulate these pathways effectively .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, particularly Staphylococcus aureus. Structural modifications in related compounds have shown that the presence of specific functional groups enhances antimicrobial potency .
Anticancer Activity
In vitro studies have revealed that this compound can inhibit the growth of several cancer cell lines while exhibiting selectivity towards malignant cells over normal cells. The anticancer activity is believed to be linked to its ability to disrupt metabolic pathways unique to cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluating various pyrimidine derivatives found that this compound demonstrated enhanced antimicrobial activity compared to non-modified compounds. This study concluded that structural modifications significantly impact bioactivity, emphasizing the importance of the pyrimidine structure in enhancing antimicrobial properties.
Study 2: Anticancer Activity
In another investigation focusing on the anticancer effects of pyrimidine derivatives, researchers identified that this compound inhibited cell growth in multiple cancer cell lines while sparing normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells .
Summary Table of Biological Activities
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | Enzyme inhibition; disruption of metabolic pathways |
| Anticancer | Inhibits growth in cancer cell lines | Selective targeting of cancer-specific metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
